1-(9H-carbazol-9-yl)-3-((3-(dimethylamino)propyl)amino)propan-2-ol oxalate
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Overview
Description
1-(9H-carbazol-9-yl)-3-((3-(dimethylamino)propyl)amino)propan-2-ol oxalate is a complex organic compound featuring a carbazole core, a dimethylamino group, and an oxalate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-carbazol-9-yl)-3-((3-(dimethylamino)propyl)amino)propan-2-ol oxalate typically involves multiple steps, starting with the preparation of carbazole derivatives. The key steps include:
Nitration: Carbazole is nitrated to introduce a nitro group, which is later reduced to an amine.
Amination: The amine group is then reacted with 3-(dimethylamino)propylamine to form the intermediate compound.
Oxalation: The intermediate is treated with oxalic acid to form the final oxalate derivative.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. This includes the use of catalysts, controlled temperatures, and purification techniques to ensure the production of high-purity compound.
Types of Reactions:
Reduction: Reduction reactions can be employed to convert nitro groups to amine groups.
Substitution: Substitution reactions are common, where functional groups on the carbazole core are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include iron, tin, and hydrogen gas.
Substitution: Various nucleophiles and electrophiles are used, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydroxyl, carbonyl, and carboxyl groups.
Reduction Products: Amines and amides.
Substitution Products: Alkylated, acylated, and halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of other complex organic molecules.
Biology: It serves as a fluorescent probe in biological imaging and studies of cellular processes.
Industry: The compound is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which 1-(9H-carbazol-9-yl)-3-((3-(dimethylamino)propyl)amino)propan-2-ol oxalate exerts its effects involves its interaction with molecular targets and pathways. The carbazole core interacts with various enzymes and receptors, influencing biological processes. The dimethylamino group enhances the compound's solubility and bioavailability, while the oxalate moiety may play a role in its metabolic stability.
Comparison with Similar Compounds
Carbazole Derivatives: Other carbazole-based compounds used in OLEDs and biological imaging.
Amine Derivatives: Compounds with similar amine functionalities used in drug design.
Oxalate Derivatives: Other oxalate-containing compounds used in various industrial applications.
Uniqueness: 1-(9H-carbazol-9-yl)-3-((3-(dimethylamino)propyl)amino)propan-2-ol oxalate stands out due to its unique combination of functional groups, which allows for diverse applications and interactions with biological systems.
Properties
IUPAC Name |
1-carbazol-9-yl-3-[3-(dimethylamino)propylamino]propan-2-ol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O.C2H2O4/c1-22(2)13-7-12-21-14-16(24)15-23-19-10-5-3-8-17(19)18-9-4-6-11-20(18)23;3-1(4)2(5)6/h3-6,8-11,16,21,24H,7,12-15H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIICFALHSMLFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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